Cobalt tetraammine phosphate

Descripción general

Descripción

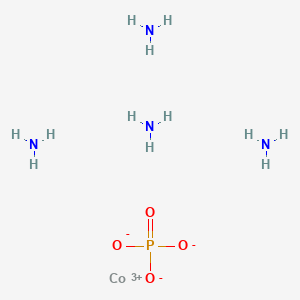

Cobalt tetraammine phosphate is a coordination compound consisting of a cobalt ion coordinated to four ammonia molecules and one phosphate ion

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt tetraammine phosphate can be synthesized through a reaction involving cobalt salts, ammonia, and phosphate sources. A common method involves dissolving cobalt(II) nitrate in water, followed by the addition of ammonia solution to form the tetraammine complex. Subsequently, a phosphate source, such as sodium phosphate, is added to precipitate this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants to achieve the desired compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Cobalt tetraammine phosphate has been shown to promote hydrolytic reactions, particularly in the context of phosphate diesters. The presence of cobalt(III) can enhance the rate of hydrolysis due to its ability to stabilize transition states during these reactions.

-

Reaction Mechanism : The hydrolysis of phosphate diesters in aqueous solutions can be catalyzed by cobalt(III) complexes, where the metal center facilitates the breakdown of the ester bonds .

Interaction with Nucleic Acids

Research indicates that this compound can interact with nucleic acids, promoting hydrolytic cleavage of DNA. This interaction suggests potential applications in biochemistry and molecular biology, particularly for drug delivery systems or therapeutic agents in cancer treatment .

Ligand Exchange Reactions

This compound can undergo ligand exchange reactions, where ammonia ligands can be replaced by other ligands depending on the reaction conditions:

-

Example Reaction :

Here, X represents a different ligand that may displace ammonia from the coordination sphere.

Comparative Analysis with Other Cobalt Complexes

This compound can be compared with other cobalt complexes to highlight its unique properties:

| Compound Name | Coordination Environment | Unique Features |

|---|---|---|

| Cobalt hexammine chloride | Six ammonia ligands with a chloride ion | Higher coordination number; used in various catalytic processes |

| Cobalt ethylenediamine phosphate | Ethylenediamine ligands instead of ammonia | Different ligand properties affecting reactivity |

| Cobalt phosphate | Cobalt coordinated only with phosphate | Simpler structure without ammonia ligands |

This table illustrates how this compound stands out due to its specific coordination environment involving both ammonia and phosphate ligands, allowing for versatile applications across chemistry and biology.

Stability and Reactivity

The stability of this compound is influenced by factors such as pH and temperature. The compound exhibits distinct physical properties, including solubility in water and formation of colored solutions, which are indicative of its coordination nature .

Kinetics of Reactions

The kinetics of reactions involving this compound have been studied extensively. For instance, the dissociation kinetics in acidic media have shown biphasic behavior, indicating complex mechanisms involving solvation and catalysis by acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Cobalt tetraammine complexes, including cobalt tetraammine phosphate, have demonstrated significant antimicrobial activity. Research indicates that cobalt(III) complexes can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the interaction of the cobalt ion with bacterial cell membranes, leading to increased permeability and eventual cell death .

Antitumor Activity

Studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. The compound's ability to interact with DNA suggests potential for use in chemotherapy. Specifically, cobalt(III) complexes can induce DNA cleavage, which is crucial for their antitumor efficacy. The cytotoxicity of these compounds is attributed to their redox properties and the release of reactive cobalt species under physiological conditions .

Catalysis

Hydrolysis of Phosphate Esters

this compound has been studied for its role as a catalyst in the hydrolysis of phosphate esters. This reaction is fundamental in biochemical processes, including DNA and RNA metabolism. Cobalt(III)-promoted hydrolysis has been shown to follow a mechanism involving transphosphorylation from oxygen to nitrogen, which enhances the efficiency of phosphate bond cleavage .

Environmental Applications

Due to its catalytic properties, this compound can be utilized in environmental chemistry for the degradation of organophosphates, which are common pollutants. The compound's ability to facilitate hydrolysis can aid in the detoxification of these harmful substances in contaminated water sources .

Materials Science

Synthesis of Functional Materials

this compound serves as a precursor for synthesizing various functional materials, including magnetic nanoparticles and conductive polymers. These materials have applications in electronics, sensors, and drug delivery systems. The unique coordination chemistry of cobalt allows for the design of materials with tailored properties for specific applications .

Nanocomposites

Incorporating this compound into nanocomposite materials enhances their mechanical and thermal properties. Research has indicated that these composites exhibit improved durability and resistance to environmental stressors, making them suitable for use in construction and aerospace industries .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antibacterial activity of various cobalt(III) complexes, including this compound. Results showed a significant reduction in bacterial viability at low concentrations, suggesting potential as an alternative to traditional antibiotics. -

Cytotoxicity Assessment in Cancer Research

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through DNA interaction mechanisms. This highlights its potential as a chemotherapeutic agent. -

Catalytic Hydrolysis Experiment

Experimental setups demonstrated the efficiency of this compound in catalyzing the hydrolysis of specific phosphate esters under varying pH conditions, providing insights into its application in biochemical processes.

Mecanismo De Acción

The mechanism of action of cobalt tetraammine phosphate involves its ability to coordinate with other molecules and ions. The cobalt ion can interact with various substrates, facilitating chemical reactions. The ammonia ligands provide stability to the complex, while the phosphate ion can participate in further chemical interactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Cobalt hexammine chloride: A coordination compound with six ammonia ligands and a chloride counterion.

Cobalt ethylenediamine phosphate: A compound with ethylenediamine ligands instead of ammonia.

Cobalt phosphate: A simpler compound without ammonia ligands.

Uniqueness: Cobalt tetraammine phosphate is unique due to its specific coordination environment, which provides distinct chemical and physical properties. The presence of both ammonia and phosphate ligands allows for versatile applications in various fields, distinguishing it from other cobalt coordination compounds.

Propiedades

IUPAC Name |

azane;cobalt(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.4H3N.H3O4P/c;;;;;1-5(2,3)4/h;4*1H3;(H3,1,2,3,4)/q+3;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAAXCOSOFSBRN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[O-]P(=O)([O-])[O-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH12N4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173970 | |

| Record name | Cobalt tetraammine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20142-28-3 | |

| Record name | Cobalt tetraammine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020142283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt tetraammine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.